molecular formula C10H12ClN B2873529 2-(2-Ethynylphenyl)ethanamine;hydrochloride CAS No. 2413884-05-4

2-(2-Ethynylphenyl)ethanamine;hydrochloride

Cat. No.: B2873529
CAS No.: 2413884-05-4
M. Wt: 181.66
InChI Key: WKRGICSJCLRLNK-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethynylphenyl)ethanamine hydrochloride consists of 10 carbon atoms, 12 hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact structure can be found in chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethynylphenyl)ethanamine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 181.66 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Electronic Device Applications

A molecule closely related to 2-(2-Ethynylphenyl)ethanamine hydrochloride, containing a nitroamine redox center, was used in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating potential for high-performance molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, another derivative, is a multifunctional biocide used in cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. Laboratory and field evaluations confirm its efficacy (Walter & Cooke, 1997).

Ethane Dehydrogenation

Research on ethane oxidative dehydrogenation (ODH) presents a low-energy alternative route to ethene, a critical chemical in manufacturing consumer products. This method potentially reduces the carbon footprint for ethene production. Several studies explore catalysts with improved selectivity and the mechanisms of ethane ODH for economically viable processes with reduced carbon emissions (Najari et al., 2021; Galvita, Siddiqi, Sun, & Bell, 2010; López Nieto, Botella, Vázquez, & Dejoz, 2002; Melzer et al., 2019).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, showed significant antiamoebic activity against Entamoeba histolytica, with some compounds displaying better activity than standard drugs. This highlights the potential in developing new treatments for amoebic infections (Zaidi et al., 2015).

Groundwater Biodegradation

Studies on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater identified that ethane can significantly stimulate the biodegradation process, suggesting a viable option for groundwater remediation (Hatzinger, Streger, & Begley, 2015).

Safety and Hazards

Specific safety and hazard information for 2-(2-Ethynylphenyl)ethanamine hydrochloride is not available in the current resources. General safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, not ingesting, and storing in a dry, cool, well-ventilated place .

Properties

IUPAC Name

2-(2-ethynylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-9-5-3-4-6-10(9)7-8-11;/h1,3-6H,7-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKKCDFTTMZMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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